Cas no 166266-19-9 (5-Iodo-3-methyl-2-pyridinamine)

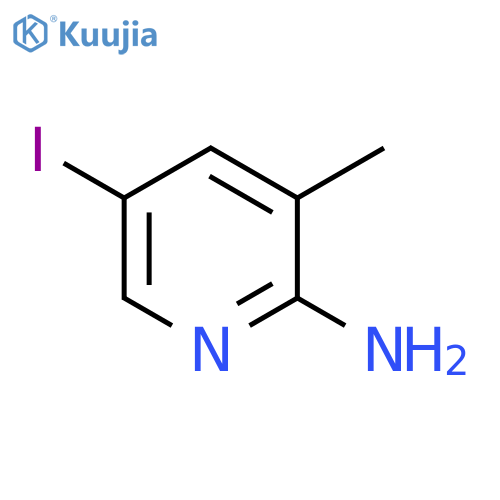

166266-19-9 structure

商品名:5-Iodo-3-methyl-2-pyridinamine

5-Iodo-3-methyl-2-pyridinamine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-iodo-3-methylpyridine

- 2-AMINO-5-IODO-3-PICOLINE

- 5-IODO-3-METHYLPYRIDIN-2-AMINE

- 5-IODO-3-METHYL-PYRIDIN-2-YLAMINE

- AKOS BB-8252

- ART-CHEM-BB B025286

- ASISCHEM X20904

- 2-Amino-3-methyl-5-iodopyridine

- 5-Iodo-3-methyl-2-pyridinamine

- 5-iodo-3-methyl-2-pyridinylamine

- (5-iodo-3-methyl-2-pyridyl)amine

- 2-Pyridinamine, 5-iodo-3-methyl-

- WTHKBDPHSGITFJ-UHFFFAOYSA-N

- 5-iodo-3-methyl-2-pyridylamine

- ZERO/005166

- iodomethylpyridinamine

- PubChem1264

- 5-iodo-3-methyl-pyridin-2-amine

- 2-Pyridinamine,5-iodo-3-methyl-

- ALBB-

- A810709

- W-201496

- 1R-0685

- AC-5419

- A927983

- EN300-85873

- AM20070271

- 5-iodo-3-methyl-pyridin-2-amine;2-Amino-5-iodo-3-picoline

- AKOS000108859

- SCHEMBL761151

- I10162

- 166266-19-9

- DTXSID60359329

- AB10923

- CS-W012917

- SY025932

- MFCD02102422

- FT-0645903

- 5-Iodo-3-methyl-pyridin-2-ylamine, AldrichCPR

- BB 0245403

- 5-iodanyl-3-methyl-pyridin-2-amine

- A2683

- STK730290

- ALBB-024128

-

- MDL: MFCD02102422

- インチ: 1S/C6H7IN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9)

- InChIKey: WTHKBDPHSGITFJ-UHFFFAOYSA-N

- ほほえんだ: IC1=C([H])N=C(C(C([H])([H])[H])=C1[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 233.9654g/mol

- ひょうめんでんか: 0

- XLogP3: 1.5

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 233.9654g/mol

- 単一同位体質量: 233.9654g/mol

- 水素結合トポロジー分子極性表面積: 38.9Ų

- 重原子数: 9

- 複雑さ: 97.1

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ふん

- ゆうかいてん: 109.0 to 113.0 deg-C

- ふってん: 303.4℃ at 760 mmHg

- PSA: 38.91000

- LogP: 2.15800

- ようかいせい: 未確定

- かんど: Light Sensitive

- 最大波長(λmax): 296(lit.)

5-Iodo-3-methyl-2-pyridinamine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 41

- セキュリティの説明: 26-39

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:IRRITANT

5-Iodo-3-methyl-2-pyridinamine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Iodo-3-methyl-2-pyridinamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27510-1g |

2-Amino-5-iodo-3-methylpyridine, 95% |

166266-19-9 | 95% | 1g |

¥3625.00 | 2023-03-16 | |

| eNovation Chemicals LLC | D544272-100g |

2-AMino-5-iodo-3-Methylpyridine |

166266-19-9 | 97% | 100g |

$375 | 2024-05-24 | |

| eNovation Chemicals LLC | K14730-50g |

5-Iodo-3-methylpyridin-2-amine |

166266-19-9 | 97% | 50g |

$700 | 2023-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023182-25g |

5-Iodo-3-methylpyridin-2-amine |

166266-19-9 | 98% | 25g |

¥490.00 | 2023-11-21 | |

| Enamine | EN300-85873-0.25g |

5-iodo-3-methylpyridin-2-amine |

166266-19-9 | 95% | 0.25g |

$22.0 | 2024-05-21 | |

| TRC | I737193-250mg |

5-Iodo-3-methyl-2-pyridinamine |

166266-19-9 | 250mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I132791-5g |

5-Iodo-3-methyl-2-pyridinamine |

166266-19-9 | 95% | 5g |

¥233.90 | 2023-09-02 | |

| eNovation Chemicals LLC | D544272-10g |

2-AMino-5-iodo-3-Methylpyridine |

166266-19-9 | 97% | 10g |

$170 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OZ909-20g |

5-Iodo-3-methyl-2-pyridinamine |

166266-19-9 | 95+% | 20g |

1460.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OZ909-1g |

5-Iodo-3-methyl-2-pyridinamine |

166266-19-9 | 95+% | 1g |

108.0CNY | 2021-08-04 |

5-Iodo-3-methyl-2-pyridinamine 関連文献

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

166266-19-9 (5-Iodo-3-methyl-2-pyridinamine) 関連製品

- 1603-40-3(3-methylpyridin-2-amine)

- 1603-41-4(5-methylpyridin-2-amine)

- 695-34-1(Aminopicoline)

- 24517-64-4(2-aminopyridine-3-carbonitrile)

- 54400-30-5(2-Amino-5-iodonicotinic acid)

- 20511-12-0(5-iodopyridin-2-amine)

- 4214-73-7(6-aminopyridine-3-carbonitrile)

- 23612-57-9((2-Aminopyridin-3-yl)methanol)

- 7521-41-7(2-aminopyridine-3-carbaldehyde)

- 24638-29-7(2,3-Diamino-5-methylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:166266-19-9)5-Iodo-3-methyl-2-pyridinamine

清らかである:99%

はかる:100g

価格 ($):230.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:166266-19-9)5-Iodo-3-methyl-2-pyridinamine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ